1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a piperidine ring, which is further connected to a carboxylic acid group. The presence of the methoxy group on the indole ring adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using transition metal catalysts such as palladium or platinum.
Coupling of the Indole and Piperidine Moieties: The indole and piperidine moieties can be coupled through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF), and toluene.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to modulation of their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease pathways. The methoxy group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid: Unique due to the presence of both indole and piperidine moieties.
1-(4-methoxy-1H-indol-3-yl)ethanone: Lacks the piperidine ring and carboxylic acid group.
4-methoxy-1H-indole-3-carboxylic acid: Lacks the piperidine ring and propanoyl group.
1-(4-methoxy-1H-indol-3-yl)propan-2-one: Lacks the piperidine ring and carboxylic acid group.
Uniqueness
This compound is unique due to its combination of indole, piperidine, and carboxylic acid moieties, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the methoxy group further enhances its chemical diversity and potential for selective interactions with biological targets.
Properties
IUPAC Name |
1-[3-(4-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-16-4-2-3-15-14(16)7-11-19(15)12-8-17(21)20-9-5-13(6-10-20)18(22)23/h2-4,7,11,13H,5-6,8-10,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUJHNRLDXRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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